molecular formula C17H16N4O2 B4559183 1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide

1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B4559183
M. Wt: 308.33 g/mol
InChI Key: SMXNLGVSRMJBRL-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.12732577 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Activities : A study on the synthesis of 1,2,4-triazole derivatives, including compounds structurally related to 1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide, reported antimicrobial properties. These compounds demonstrated good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).

Cytotoxicity and Molecular Docking Studies : Another research focused on the synthesis of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives, demonstrating significant cytotoxicity against breast cancer cell lines. Molecular docking studies provided insights into the interaction mechanisms with target proteins, suggesting potential applications in cancer therapy (Shinde et al., 2022).

Chemical Synthesis and Characterization

Synthesis Methods : Research has been conducted on the practical synthesis of related compounds, emphasizing methodologies that could be applicable for this compound. These studies provide a foundation for producing such compounds efficiently and with high purity for further application in various scientific fields (Ikemoto et al., 2005).

Crystal Structure and Biological Activity : The crystal structure analysis of related compounds has been performed, revealing detailed molecular geometry that supports understanding of their biological activity. Such studies are crucial for drug design and the development of new therapeutic agents (Lu et al., 2017).

Corrosion Inhibition

Corrosion Control : 1,2,4-Triazole derivatives have also been investigated for their potential as corrosion inhibitors, demonstrating significant efficiency in protecting mild steel in corrosive environments. This application illustrates the compound's versatility beyond biomedical uses (Bentiss et al., 2009).

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-methyl-5-phenyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-18-17(22)15-19-16(12-6-4-3-5-7-12)21(20-15)13-8-10-14(23-2)11-9-13/h3-11H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXNLGVSRMJBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.